1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)
Description
1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) (CAS 28537-70-4), commonly abbreviated as BMB (1,4-Bis(maleimido)butane), is a bis-maleimide compound featuring a flexible butane spacer linking two maleimide moieties via phenyl ether groups. Its molecular formula is C₁₂H₁₂N₂O₄, with a molecular weight of 248.24 g/mol . BMB is widely used in polymer chemistry as a crosslinking agent due to its reactive maleimide groups, which undergo Michael addition or radical-mediated reactions to form thermally stable networks. It is also employed in biochemical applications, such as protein conjugation, owing to its selectivity for thiol groups .
Properties
IUPAC Name |
1-[4-[4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]butoxy]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-21-11-12-22(28)25(21)17-3-7-19(8-4-17)31-15-1-2-16-32-20-9-5-18(6-10-20)26-23(29)13-14-24(26)30/h3-14H,1-2,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFWOKVOEMYDGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)OCCCCOC3=CC=C(C=C3)N4C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721665 | |
| Record name | 1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147299-71-6 | |
| Record name | 1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution of 1,4-Dibromobutane with 4-Hydroxyphenylmaleimide
A widely reported method involves the reaction of 1,4-dibromobutane with 4-hydroxyphenylmaleimide under basic conditions. In this two-step process, 4-hydroxyphenylmaleimide is first synthesized via cyclization of maleamic acid derived from 4-aminophenol and maleic anhydride. The hydroxyl group then undergoes nucleophilic substitution with 1,4-dibromobutane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–90°C for 12–16 hours.
Reaction Scheme:
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Formation of 4-hydroxyphenylmaleimide:
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Etherification:
The crude product is purified via recrystallization from dioxane, yielding a pale yellow solid with a melting point of 210–215°C.
Condensation of 1,4-Butanediol with 4-Chlorophenylmaleimide
An alternative route employs 1,4-butanediol and 4-chlorophenylmaleimide in a Mitsunobu reaction. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitate the coupling of the diol with the chlorophenylmaleimide at room temperature for 24 hours. This method avoids harsh bases but requires stoichiometric amounts of reagents, leading to moderate yields (55–65%).
Key Data:
Stepwise Synthesis via Bis(4-aminophenoxy)butane Intermediate
This three-step method involves:
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Etherification: 1,4-Dibromobutane reacts with 4-nitrophenol to form 1,4-bis(4-nitrophenoxy)butane.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines, yielding 1,4-bis(4-aminophenoxy)butane.
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Maleimide Formation: Reaction with maleic anhydride in acetic acid, followed by cyclization with sodium acetate and acetic anhydride.
Optimization Notes:
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Nitro reduction requires 50 psi H₂ pressure and 60°C for 6 hours.
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Maleimidation achieves 85% yield when conducted under nitrogen.
Comparative Analysis of Synthetic Methods
Characterization and Validation
Spectroscopic Data
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IR (KBr): Peaks at 1778 cm⁻¹ (C=O stretching), 1602 cm⁻¹ (C=C aromatic), and 1240 cm⁻¹ (C-O-C ether).
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¹H NMR (DMSO-d₆): δ 1.91 (t, 4H, CH₂), 4.14 (t, 4H, OCH₂), 7.06–7.98 (m, 8H, Ar-H), 8.13 (d, J = 9 Hz, 2H, maleimide CH).
Challenges and Optimization Strategies
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Maleimide Hydrolysis: The diketone structure is prone to hydrolysis in aqueous media. Anhydrous solvents (e.g., DMF, THF) and inert atmospheres are critical.
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Byproduct Formation: Residual 1,4-dibromobutane may lead to oligomerization. Column chromatography (silica gel, ethyl acetate/hexane) effectively removes dimers.
Industrial-Scale Production
GL Chemtec International Ltd. reports kilogram-scale synthesis using continuous flow reactors to enhance heat transfer and reduce reaction times by 40%. Their protocol uses:
Chemical Reactions Analysis
Types of Reactions
1,1’-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the pyrrole-2,5-dione groups to pyrrolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield quinones, while reduction can produce pyrrolidine derivatives
Scientific Research Applications
1,1’-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 1,1’-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparison with Similar Bis-Maleimide Compounds
Bis-maleimides are structurally diverse, with variations in spacer length, rigidity, and substituents significantly impacting their chemical, thermal, and application-specific properties. Below is a detailed comparison of BMB with key analogs:
Structural and Physicochemical Properties
Thermal and Dielectric Performance
- BMB : In crosslinked polyethylene (XLPE), BMB improves dielectric strength by reducing space charge accumulation. Its flexible spacer allows uniform dispersion in the polymer matrix .
- 1,1'-(Oxydi-4,1-phenylene)bis(1H-pyrrole-2,5-dione) (BVM): Demonstrates superior dielectric properties in XLPE compared to BMB due to aromatic rigidity, which restricts molecular mobility and enhances breakdown voltage .
Biological Activity
The compound 1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione) , also known as a derivative of pyrrole-2,5-dione, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The general synthetic route includes:
- Starting Materials : Butane-1,4-diol and 4,1-phenylene diisocyanate.
- Reaction Conditions : The reaction is conducted in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.
- Final Product : The product is purified using column chromatography to yield the target compound.
Antitumor Activity
Several studies have indicated that derivatives of pyrrole-2,5-dione exhibit significant antitumor activity:
- Mechanism of Action : These compounds are believed to inhibit key signaling pathways involved in tumor growth by interacting with ATP-binding sites on growth factor receptors such as EGFR and VEGFR2. Molecular docking studies have shown that these interactions lead to the stabilization of receptor complexes which can inhibit downstream signaling pathways associated with cancer proliferation .
- Case Studies : In vitro studies demonstrated that certain derivatives significantly inhibited the growth of various cancer cell lines including colon cancer lines (HCT-116 and SW-620) with IC50 values in the nanomolar range (approximately ) .
Antioxidant Properties
Research has shown that these compounds possess antioxidant properties, which may contribute to their therapeutic potential:
- Mechanism : The antioxidant activity is attributed to the ability of the pyrrole moiety to scavenge free radicals and reduce oxidative stress in cells. This has implications for preventing cellular damage associated with cancer progression .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds:
- Cell Viability Tests : In studies comparing the toxicity of 1H-pyrrole-2,5-dione derivatives against standard drugs like ibuprofen, it was observed that at lower concentrations (10 µg/mL), these compounds did not induce significant apoptosis or necrosis in peripheral blood mononuclear cells (PBMCs). However, at higher concentrations (100 µg/mL), a slight reduction in cell viability was noted (79% viability) .
Data Summary
| Property | Finding |
|---|---|
| Antitumor Activity | Inhibits cancer cell growth (IC50 ~ ) |
| Antioxidant Activity | Scavenges free radicals |
| Toxicity | Low toxicity at therapeutic concentrations |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione), and how can purity be maximized?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions using aryl ether linkages. Key steps include:
- Step 1 : Functionalization of butane-1,4-diol with halogenated aryl groups (e.g., 4-fluorophenyl) via nucleophilic substitution under anhydrous conditions.
- Step 2 : Cyclocondensation with maleic anhydride derivatives to form the pyrrole-2,5-dione moieties.
- Purity Control : Use reflux in toluene or ethanol with catalytic acid (e.g., H₂SO₄) and monitor intermediates via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1). Final purification via column chromatography (silica gel, gradient elution) or recrystallization from hot ethanol .
Q. How do solubility and thermal stability profiles impact experimental handling of this compound?
- Methodological Answer :
- Solubility : Test in polar (DMSO, DMF) and non-polar solvents (toluene) using UV-Vis spectroscopy (λmax ~250–300 nm). Poor aqueous solubility necessitates DMSO stock solutions for biological assays .
- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine decomposition temperatures (Td >200°C observed in analogs). Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s inhibitory activity against specific enzymes (e.g., kinases or proteases)?
- Methodological Answer :
- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD values). For example, analogs with fluorophenyl groups show enhanced interactions with hydrophobic enzyme pockets .
- Molecular Dynamics (MD) : Simulate ligand-enzyme complexes (e.g., GROMACS) to identify critical hydrogen bonds or π-π stacking interactions involving the pyrrole-dione core .
Q. How can environmental fate studies (e.g., biodegradation or bioaccumulation) be designed for this compound?
- Methodological Answer :
- Experimental Design : Use OECD 301B (Ready Biodegradability Test) in aqueous media with activated sludge. Monitor degradation via LC-MS/MS over 28 days.
- Bioaccumulation : Employ a fish model (e.g., zebrafish) to measure bioconcentration factors (BCF) using HPLC-UV quantification in tissues .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Meta-Analysis : Compile data from peer-reviewed studies (exclude non-GLP sources) and normalize using standardized assay conditions (e.g., cell line, incubation time).
- Dose-Response Validation : Replicate assays with internal controls (e.g., staurosporine for kinase inhibition) to confirm activity thresholds .
Q. What advanced experimental designs are recommended for studying long-term stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Use phosphate-buffered saline (PBS, pH 7.4) at 37°C with periodic sampling (0, 7, 14, 30 days). Analyze degradation products via HRMS and NMR.
- In Vivo Correlation : Administer to rodent models and quantify plasma stability using LC-MS/MS pharmacokinetic profiling .
Methodological & Theoretical Frameworks
Q. How can computational models (e.g., QSAR or DFT) predict modifications to enhance this compound’s bioactivity?
- Methodological Answer :
- QSAR : Train models using datasets of pyrrole-dione analogs with reported IC₅₀ values. Descriptors include logP, molar refractivity, and HOMO/LUMO gaps.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electron density distribution and reactive sites for functionalization .
Q. What spectroscopic and chromatographic techniques are critical for characterizing degradation products?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
